molecular formula C5H6N2O B057635 3-Amino-2-hydroxypyridine CAS No. 33630-99-8

3-Amino-2-hydroxypyridine

Cat. No.: B057635
CAS No.: 33630-99-8
M. Wt: 110.11 g/mol
InChI Key: VTSFNCCQCOEPKF-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxypyridine is an organic compound with the molecular formula C5H6N2O. It is a derivative of pyridine, featuring both an amino group and a hydroxyl group attached to the pyridine ring. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Mechanism of Action

Target of Action

The primary target of 3-Amino-2-hydroxypyridine (AHPD) is the tin-lead (Sn-Pb) mixed perovskite used in solar cells . This compound plays a crucial role in improving the performance of these solar cells .

Mode of Action

AHPD, which contains a pyridine nitrogen and an –NH2 group in the molecule, acts as a bidentate anchoring additive in the FA0.7MA0.3Pb0.5Sn0.5I3 precursor solution to improve device performance . The incorporation of AHPD into the precursor solution effectively suppresses the oxidation of Sn2+ and thus the p-doping level defects . Furthermore, the pyridine nitrogen and the enamine-like –NH2 could retard the nucleation and crystallization rate by forming a coordinating interaction with PbI2/SnI2 .

Biochemical Pathways

The introduction of AHPD leads to the formation of compact large-grained films and improves the carrier transport by passivation of the grain boundaries . This results in an increase in the power conversion efficiency (PCE) of the solar cells .

Result of Action

The result of AHPD’s action is a significant improvement in the performance of tin-lead mixed perovskite solar cells. Compared with the control device, an optimized device incorporating 2 mol% AHPD exhibited a PCE of 19.18% for narrow band gap perovskite solar cells, an increase of nearly 22%, with a high level of reproducibility .

Action Environment

The action of AHPD is influenced by the environmental conditions within the solar cell. The stability and efficacy of AHPD in suppressing Sn2+ oxidation and retarding the nucleation and crystallization rate are crucial for the overall performance of the solar cell

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-2-hydroxypyridine typically involves the following steps :

    Starting Material: The synthesis begins with 2-chloropyridine.

    Reaction with Alcohol Solution: 2-chloropyridine is mixed with an alcohol solution, such as methanol or ethanol.

    Addition of Alkaline Alcohol Solution: An alkaline alcohol solution, such as sodium tert-butoxide in alcohol, is added to the mixture.

    Reaction Conditions: The reaction is carried out at a temperature range of 65-75°C for 10-15 hours.

    Formation of Intermediate: The intermediate product is obtained by adjusting the solution and reacting it with hydrobromic acid.

    Final Steps: The intermediate is further reacted with concentrated sulfuric acid and fuming nitric acid at low temperatures to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactors and precise control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products:

Scientific Research Applications

3-Amino-2-hydroxypyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-3-hydroxypyridine
  • 2-Amino-6-hydroxypyridine
  • 4-Amino-2-hydroxypyridine

Comparison:

Properties

IUPAC Name

3-amino-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSFNCCQCOEPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187317
Record name 3-Amino-2-pyridinol
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33630-99-8
Record name 3-Amino-2(1H)-pyridinone
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Record name 3-Amino-2-pyridinol
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Record name 33630-99-8
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Record name 3-Amino-2-pyridinol
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Record name 3-Amino-2-pyridinol
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Record name 3-AMINO-2-PYRIDINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key reactions 3-amino-2-hydroxypyridine participates in according to the provided research?

A1: this compound acts as a versatile building block in organic synthesis. [, ]

  • Cyclocondensation and Elimination Reactions: It reacts with various π-acceptors like tetrachlorobenzoquinones and dicyanomethylene compounds. These reactions lead to the formation of diverse heterocyclic compounds such as pyridoxazines, benzoxa(thia)azines, and benzoxa(thia)azepines. []
  • Ligand in meta-C-H Arylation: When a mono-protected derivative of this compound is used as a ligand in palladium-catalyzed reactions, it facilitates the meta-C-H arylation of phenylacetic acids. Notably, this reaction utilizes 2-carbomethoxynorbornene (NBE-CO2Me) as a transient mediator and works efficiently with a variety of substrates including mandelic acid and phenylglycine. []

Q2: How does the structure of this compound make it suitable for its role as a ligand in meta-C-H functionalization reactions?

A2: While the provided research doesn't delve into the specific mechanistic details of ligand-metal interaction, it highlights the importance of both the modified norbornene and the mono-protected this compound ligand in these meta-C-H functionalization reactions. [] The presence of both the amino and hydroxyl groups in this compound allows it to potentially act as a bidentate ligand, coordinating to the metal center (likely palladium in this case). This coordination could play a crucial role in controlling the reactivity and selectivity of the palladium catalyst, ultimately enabling the challenging meta-C-H functionalization. Further research would be needed to fully elucidate the coordination mode and the impact of this specific ligand structure on the reaction mechanism.

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